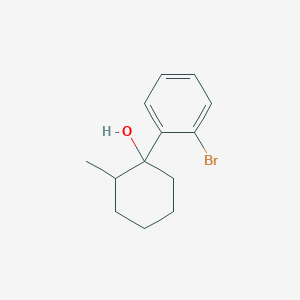
1-(2-Bromophenyl)-2-methylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-2-methylcyclohexan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanol structure
準備方法
The synthesis of 1-(2-Bromophenyl)-2-methylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzene and 2-methylcyclohexanone.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone, followed by the addition of 2-bromobenzene under controlled temperature conditions.
Industrial Production: Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
1-(2-Bromophenyl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with reaction conditions varying from room temperature to elevated temperatures, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.
科学的研究の応用
1-(2-Bromophenyl)-2-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1-(2-Bromophenyl)-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
1-(2-Bromophenyl)-2-methylcyclohexan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Chlorophenyl)-2-methylcyclohexan-1-ol and 1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the bromine atom in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H17BrO |
|---|---|
分子量 |
269.18 g/mol |
IUPAC名 |
1-(2-bromophenyl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-10-6-4-5-9-13(10,15)11-7-2-3-8-12(11)14/h2-3,7-8,10,15H,4-6,9H2,1H3 |
InChIキー |
YKCOSZVRPACSNL-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(C2=CC=CC=C2Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
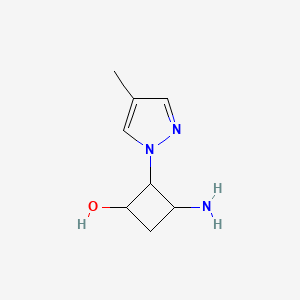
![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)
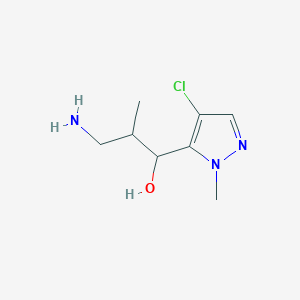
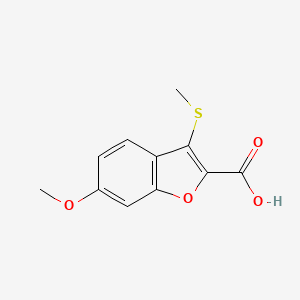
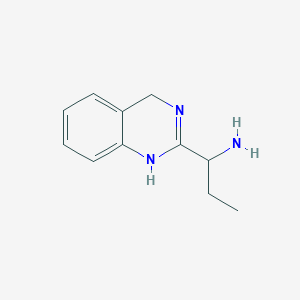
![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B13189619.png)
![Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13189625.png)
![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)
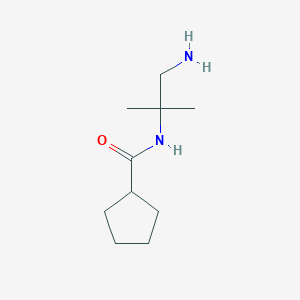
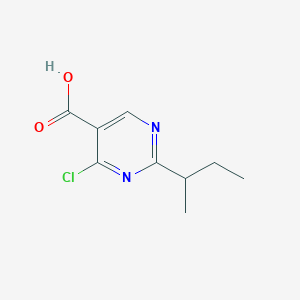
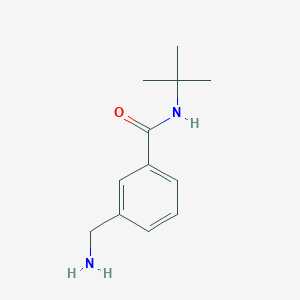
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![(1Z)-N-Cyclopropyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13189682.png)
